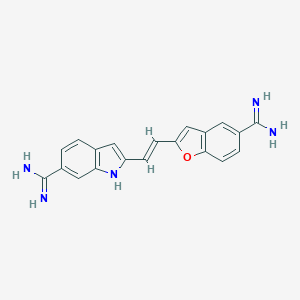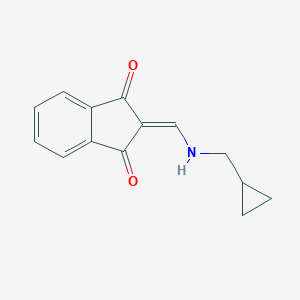![molecular formula C6H7N5 B026825 7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine CAS No. 19801-87-7](/img/structure/B26825.png)
7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of interesting biological properties, including antimicrobial, anticancer, and antiviral activities. In
Mecanismo De Acción
The mechanism of action of 7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is not yet fully understood. However, it is believed to act by inhibiting key enzymes involved in the replication of bacterial, fungal, and viral pathogens. In addition, it has been shown to induce apoptosis in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal pathogens by disrupting their cell walls and membranes. In addition, it has been found to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, it has been shown to inhibit viral replication by interfering with key enzymes involved in the viral life cycle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is its broad-spectrum antimicrobial, anticancer, and antiviral activity. This makes it a promising candidate for the development of new drugs to treat a range of diseases. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in the lab.
Direcciones Futuras
There are many potential future directions for research on 7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of interest is the identification of the specific enzymes and pathways targeted by this compound, which could lead to the development of more targeted and effective therapies. Furthermore, there is potential for the use of 7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine in combination with other drugs to enhance their efficacy and reduce the development of drug resistance.
Métodos De Síntesis
The synthesis of 7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine involves the reaction of 6-amino-1,3-dimethyluracil with hydrazine hydrate in the presence of a suitable catalyst. The resulting product is then treated with acetic anhydride to yield the final compound. This method has been optimized to provide high yields of pure 7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine.
Aplicaciones Científicas De Investigación
7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess antimicrobial activity against a range of bacterial and fungal pathogens. In addition, it has been shown to have anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Furthermore, it has been found to possess antiviral activity against a range of viruses, including influenza A and herpes simplex virus.
Propiedades
Número CAS |
19801-87-7 |
|---|---|
Nombre del producto |
7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine |
Fórmula molecular |
C6H7N5 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
7-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5/c1-4-7-2-5-6(10-4)11-9-3-8-5/h2-3H,1H3,(H,8,9)(H,7,10,11) |
Clave InChI |
KQSJNABYWMYIPI-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2C(=N1)NNC=N2 |
SMILES canónico |
CC1=NC=C2C(=N1)NNC=N2 |
Sinónimos |
Pyrimido[5,4-e]-as-triazine, 1,2-dihydro-7-methyl- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



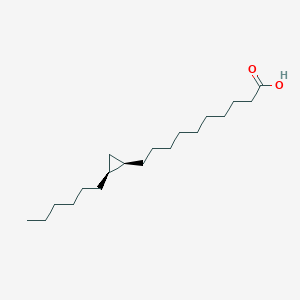
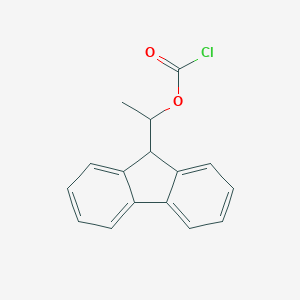
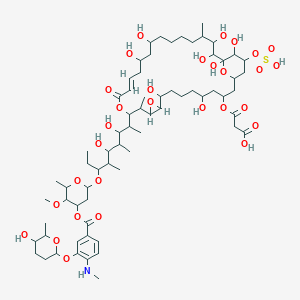
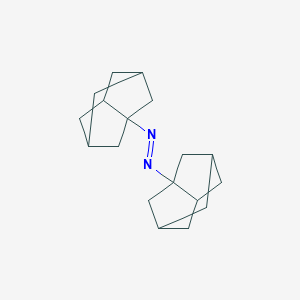
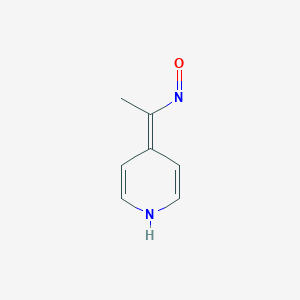
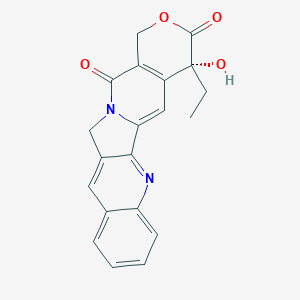
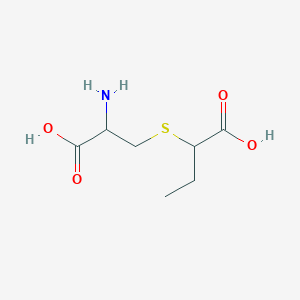
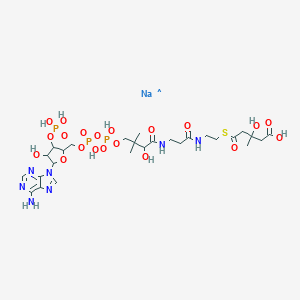
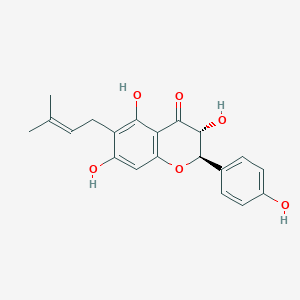
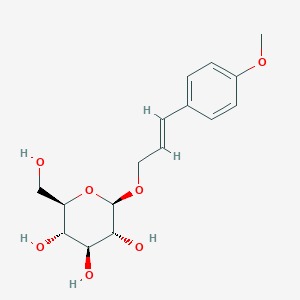
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)
![Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone](/img/structure/B26781.png)
